Evidence 1: Exclusive Formation from Trichlorosilane — SiCl₄ Fails to React with Methanol Under Identical Conditions
In a direct head-to-head matrix-isolation study, trichlorosilane (HSiCl₃) reacted with methanol (CH₃OH) under both twin-jet and merged-jet deposition modes to yield Cl₂HSiOCH₃ (dichloromethoxysilane) as the sole identified product, with the merged-jet configuration producing substantially higher yields. In stark contrast, silicon tetrachloride (SiCl₄) exhibited no detectable reactivity with CH₃OH under the same experimental conditions [1]. The product identity was conclusively established through extensive isotopic labeling (¹⁸O, CD₃, D), observation of HCl/DCl as a co-product, and comparison of observed infrared spectra with density functional theory (DFT) calculations. Most fundamental vibrational modes of Cl₂HSiOCH₃ above 400 cm⁻¹ were observed, some with very high intensities, providing a definitive spectroscopic fingerprint [1]. This demonstrates that the Si–H bond in HSiCl₃ is the reactive site enabling selective mono-methoxylation, whereas the perchlorinated SiCl₄ is inert, establishing a fundamental synthesis-pathway differentiation.
| Evidence Dimension | Reactivity with CH₃OH under matrix-isolation conditions (twin-jet and merged-jet deposition, ~10–40 K) |
|---|---|
| Target Compound Data | Cl₂HSiOCH₃ formed as the identified product from HSiCl₃ + CH₃OH; fundamental vibrational modes above 400 cm⁻¹ observed with high IR intensity |
| Comparator Or Baseline | SiCl₄ + CH₃OH: no detectable reaction products observed under identical conditions |
| Quantified Difference | Qualitative binary difference: productive reaction (HSiCl₃) vs. complete inertness (SiCl₄). Merged-jet deposition yielded substantially higher product yield than twin-jet for HSiCl₃. |
| Conditions | Matrix isolation in inert gas matrices (Ar) at cryogenic temperatures; twin-jet and merged-jet deposition modes; product identification by FTIR spectroscopy and DFT calculations (B3LYP/6-311++G(d,p) level) |
Why This Matters
Procurement of dichloromethoxysilane cannot be circumvented by attempting in situ generation from SiCl₄ and methanol — only HSiCl₃-derived routes are viable, making the Si–H functionality an indispensable structural requirement.
- [1] Brehm, M., & Ault, B. S. (2003). Matrix isolation and theoretical study of the reaction of HSiCl₃ and CH₃OH: Infrared spectroscopic characterization of Cl₂HSiOCH₃. Journal of Molecular Structure, 649(1–2), 95–103. doi:10.1016/S0022-2860(03)00046-2 View Source
